An In-Depth Technical Guide to the Spectral Properties of C.I. Reactive Blue 247
An In-Depth Technical Guide to the Spectral Properties of C.I. Reactive Blue 247
Introduction
C.I. Reactive Blue 247 is a synthetic dye belonging to the anthraquinone class, a group of colorants known for their vibrant colors and good stability.[1] Chemically designated as 2-[[4-[2-(2-methylprop-2-enoyloxy)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethyl 2-methylprop-2-enoate, this dye is primarily utilized in the textile and optical industries.[2][3] Its reactive nature, conferred by the methacrylate groups, allows it to form stable covalent bonds with substrates like cellulose fibers or polymer matrices for contact lenses.[3][4]
Understanding the spectral properties of Reactive Blue 247 is paramount for its effective application, enabling researchers and development professionals to control and optimize processes such as color matching, concentration measurement, and stability testing. This guide provides a detailed examination of the dye's interaction with light, the factors that modulate its spectral behavior, and robust protocols for its characterization.
Core Chemical & Physical Properties
A precise understanding of the dye's molecular identity is the foundation for interpreting its spectral behavior.
| Property | Value | Source(s) |
| IUPAC Name | 2-[[4-[2-(2-methylprop-2-enoyloxy)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethyl 2-methylprop-2-enoate | [3][5] |
| Synonyms | C.I. 61547, Reactive Blue 247 | [6][7] |
| CAS Number | 109561-07-1 | [5][7] |
| Molecular Formula | C₂₆H₂₆N₂O₆ | [1][6] |
| Molecular Weight | 462.5 g/mol | [5][6] |
| Chemical Class | Anthraquinone Dye | [1][7] |
Visualization of Chemical Structure
The structural backbone of Reactive Blue 247 is the planar anthraquinone core, which is the primary chromophore responsible for its color. The diagram below illustrates this key structural information.
Caption: Chemical structure of C.I. Reactive Blue 247.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy is a cornerstone technique for characterizing dyes. It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals.
Fundamental Principles & Spectral Profile
The color of Reactive Blue 247 arises from its anthraquinone core, a conjugated π-system. The UV-Vis absorption spectrum of this dye is characterized by two main types of electronic transitions:
-
π → π* Transitions: These are high-energy, high-intensity absorptions typically occurring in the 220-350 nm range, involving the promotion of electrons within the delocalized aromatic system.[1]
-
n → π* Transitions: These are lower-energy, weaker absorptions that involve exciting a non-bonding electron (from the nitrogen or oxygen atoms) into an anti-bonding π* orbital. These transitions are responsible for the color of the dye, occurring at longer wavelengths.[1]
The maximum absorption wavelength (λmax) in the visible region for similar anthraquinone blue dyes is typically observed between 590 nm and 630 nm.[4][8]
Factors Influencing Absorption Spectra
The precise λmax and molar absorptivity of Reactive Blue 247 are not static; they are highly sensitive to the dye's immediate chemical environment. Understanding these influences is critical for consistent and reproducible applications.
A. Concentration and Aggregation
In aqueous solutions, reactive dye molecules have a tendency to self-associate into dimers, trimers, and higher-order aggregates.[6] This process is driven by intermolecular forces, such as π-π stacking between the planar anthraquinone cores.[9]
-
Causality: As dye concentration increases, the proximity of molecules favors aggregation. This stacking alters the electronic structure of the chromophore, which in turn affects how it absorbs light.
-
Spectral Effect: For many planar dyes, including anthraquinones, this self-association leads to the formation of "H-aggregates" (face-to-face stacking). H-aggregation typically causes a hypsochromic shift (blue-shift) in the absorption spectrum, where the λmax moves to a shorter wavelength compared to the monomeric dye.[9] A new, blue-shifted shoulder or peak may appear, while the monomer peak decreases. This phenomenon can complicate quantitative analysis if not properly controlled.
B. Solvatochromism: The Effect of Solvent Polarity
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent.[10] This is a direct result of differential solvation (stabilization) of the dye's electronic ground and excited states.
-
Causality: Polar solvents may stabilize the more polar excited state more than the ground state, or vice versa. This changes the energy gap between these two states.
-
Spectral Effect:
-
Bathochromic Shift (Red Shift): If the excited state is more polar than the ground state, polar solvents will stabilize it more, decreasing the energy gap for excitation. This results in a shift of λmax to a longer wavelength.[10]
-
Hypsochromic Shift (Blue Shift): If the ground state is more stabilized by the polar solvent, the energy gap increases, resulting in a shift of λmax to a shorter wavelength.[10] Investigating the behavior of Reactive Blue 247 in a range of solvents with varying polarity is essential for applications where the solvent environment is not constant.
-
C. Effect of pH
For reactive dyes, pH is one of the most critical process parameters, primarily because it governs the reaction between the dye and the substrate.
-
Causality: The covalent fixation of reactive dyes to cellulosic fibers (containing hydroxyl groups) requires alkaline conditions (typically pH 10-11).[4][11] At this pH, the hydroxyl groups on the cellulose are deprotonated to the more nucleophilic cellulosate anion, which can then attack the reactive group on the dye.
-
Spectral Effect: While the core chromophore of some anthraquinone dyes is stable across a wide pH range, the overall absorbance and perceived color strength can be dramatically affected by pH due to its influence on dye fixation.[12]
-
Low pH (Acidic/Neutral): The fixation reaction is minimal, leading to poor dye uptake by the substrate and a weaker color.[11]
-
Optimal pH (Alkaline): Covalent bonding is maximized, leading to the highest color strength (K/S values) on the fabric.
-
Very High pH: Can lead to hydrolysis of the reactive dye, where the dye reacts with water instead of the fiber. This deactivated dye can no longer bind covalently, reducing fixation efficiency.[11]
-
Fluorescence Spectroscopy
Fluorescence is a two-step process involving the absorption of a photon (excitation) followed by the emission of a photon at a longer wavelength. Anthraquinone-based dyes are known to be fluorescent, though their efficiency can vary significantly.[2]
General Principles for Anthraquinone Dyes
-
Excitation and Emission: The fluorescence emission spectrum is obtained by exciting the molecule at or near its absorption maximum (λmax). The emitted light is always of lower energy (longer wavelength) than the absorbed light.
-
Stokes Shift: The difference in wavelength (or energy) between the absorption maximum (λex) and the emission maximum (λem) is known as the Stokes shift. Anthraquinone dyes can exhibit large Stokes shifts, which is advantageous in applications as it minimizes the overlap between absorption and emission signals, improving detection sensitivity.
-
Quantum Yield (ΦF): This value represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[9] Many anthraquinone dyes have characteristically low quantum yields, meaning that a significant portion of the absorbed energy is lost through non-radiative pathways (e.g., heat).[2]
While specific fluorescence data for Reactive Blue 247 is not extensively documented in public literature, its properties can be experimentally determined. The low intrinsic quantum yield typical for this class of dyes may limit its application as a fluorescent probe where high brightness is required.
Experimental Methodologies
The following protocols are designed as self-validating systems, providing a robust framework for the spectral characterization of Reactive Blue 247.
Workflow for Spectral Analysis
Caption: Experimental workflow for spectral characterization.
Protocol for UV-Vis Absorption Analysis
This protocol details the steps to determine the absorption spectrum and λmax of Reactive Blue 247.
-
Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.
-
Solvent Selection: Choose a suitable solvent in which the dye is soluble (e.g., methanol, ethanol, or deionized water). Note that the choice of solvent will influence the spectrum (solvatochromism).
-
Preparation of Blank: Fill a clean quartz cuvette approximately ¾ full with the pure solvent that will be used for the dye solution. Ensure there are no air bubbles.
-
Causality: The blank is used to zero the instrument, subtracting the absorbance signal from the cuvette and the solvent itself. This ensures the final spectrum is only that of the dye.
-
-
Instrument Calibration (Zeroing): Wipe the transparent sides of the cuvette with a lint-free tissue. Place it in the spectrophotometer, ensuring the light path passes through the clear sides. Run a "blank" or "zero" scan according to the instrument's software instructions over the desired wavelength range (e.g., 200-800 nm).[1]
-
Sample Preparation: Prepare a dilute solution of Reactive Blue 247 in the chosen solvent. A concentration that gives a maximum absorbance between 0.1 and 1.0 is ideal to ensure linearity according to the Beer-Lambert Law.
-
Sample Measurement: Empty the blank cuvette, rinse it twice with small aliquots of the dye solution, and then fill it ¾ full with the dye solution. Place it back into the instrument.
-
Data Acquisition: Scan the absorbance of the sample. The resulting plot of absorbance versus wavelength is the absorption spectrum.
-
Data Analysis: From the spectrum, identify the wavelength of maximum absorbance (λmax) in the visible region. Record this value and the absorbance at this peak. To investigate aggregation, repeat steps 5-7 with a series of increasing dye concentrations and observe any shifts in the λmax.[1]
Protocol for Fluorescence Emission Analysis
This protocol describes how to measure the fluorescence spectrum and determine the relative quantum yield.
-
Instrument Preparation: Turn on the spectrofluorometer and allow the excitation lamp (typically Xenon) to warm up as per the manufacturer's guidelines.
-
Sample and Standard Preparation:
-
Prepare a dilute solution of Reactive Blue 247 with an absorbance at its λmax of <0.1 at the excitation wavelength to avoid inner filter effects.
-
Prepare a solution of a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol) with an identical absorbance at the same excitation wavelength.[9]
-
Causality: A standard with a known quantum yield allows for the calculation of the unknown sample's quantum yield via comparison, a method that is more reliable and accessible than absolute measurement techniques.[9]
-
-
Excitation Wavelength Selection: Set the excitation monochromator to the λmax value determined from the UV-Vis spectrum. Set appropriate excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and resolution.
-
Blank Subtraction: Measure the emission spectrum of the pure solvent blank. This spectrum should be subtracted from the sample and standard spectra to remove any background signal, including Raman scattering from the solvent.
-
Emission Scan: Place the cuvette with the Reactive Blue 247 solution in the sample holder. Scan the emission monochromator over a wavelength range starting just above the excitation wavelength to a longer wavelength (e.g., if λex = 600 nm, scan from 620 nm to 850 nm).
-
Data Analysis:
-
Identify the wavelength of maximum emission intensity (λem).
-
Calculate the Stokes Shift: Stokes Shift (nm) = λem - λex.
-
Integrate the area under the fluorescence emission curve for the sample (Isample).
-
-
Standard Measurement: Repeat step 5 for the fluorescence standard solution under identical instrument conditions to get the integrated intensity (Istandard).
-
Relative Quantum Yield (ΦF) Calculation: Use the following equation to calculate the relative quantum yield:
ΦF (sample) = ΦF (standard) × [ I(sample) / I(standard) ] × [ A(standard) / A(sample) ] × [ n(sample)² / n(standard)² ]
Where:
-
ΦF is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength (should be identical for both).
-
n is the refractive index of the solvent used for the sample and standard.
-
Conclusion
The spectral properties of C.I. Reactive Blue 247 are fundamentally dictated by its anthraquinone chemical structure. Its UV-Visible absorption is characterized by intense π → π* transitions in the UV region and color-defining n → π* transitions in the visible region. This absorption profile is highly sensitive to environmental factors, including concentration-dependent aggregation, solvent polarity (solvatochromism), and pH, all of which must be carefully controlled for reproducible applications. While expected to be fluorescent, specific photophysical data such as emission maxima and quantum yield must be determined experimentally, as is common for many industrial dyes. The robust protocols detailed in this guide provide the necessary framework for researchers to thoroughly characterize Reactive Blue 247, enabling its optimized use in advanced material and chemical applications.
References
-
Liberty University. (2021). FLUORESCENT ANTHRAQUINONES 1 Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. Available at: [Link]
-
Adnan, N. E., et al. Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile. Available at: [Link]
-
Krasovitskii, B. M., et al. (2024). A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus. PMC. Available at: [Link]
-
Scholars Crossing. Assessing the Fluorescent Properties of Anthraquinone-Based Dyes. Available at: [Link]
-
MDPI. (2020). Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions. Available at: [Link]
-
PubChem - NIH. Reactive Blue 247 | C26H26N2O6 | CID 72941647. Available at: [Link]
-
World dye variety. (2012). Reactive Blue 247. Available at: [Link]
-
Arran Chemical Company. Reactive blue 247 | CAS 109561-07-1. Available at: [Link]
-
Birks, J. B. (1976). Fluorescence Quantum Yield Measurements. PMC - NIH. Available at: [Link]
-
Oswald, B., et al. (2011). Suitable Labels for Molecular Imaging – Influence of Dye Structure and Hydrophilicity on the Spectroscopic Properties of IgG Conjugates. Bioconjugate Chemistry - ACS Publications. Available at: [Link]
-
Innova Biosciences. A-Z Guide to Fluorochromes. Available at: [Link]
-
UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. Available at: [Link]
-
Tsekoura, E., et al. (2023). Spectroscopic Study of the Interaction of Reactive Dyes with Polymeric Cationic Modifiers of Cotton Fabrics. Available at: [Link]
-
First Source Worldwide. (2016). 4 Steps to Improve Your Reactive Dyeing with pH Monitoring. Available at: [Link]
-
Valencia College Science Resources. Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. Available at: [Link]
-
JoVE. (2020). Video: UV-Vis Spectroscopy of Dyes - Procedure. Available at: [Link]
-
Chemistry LibreTexts. (2025). Lab 7: Absorption Spectra of Conjugated Dyes. Available at: [Link]
-
HUMBOLDT-UNIVERSITÄT ZU BERLIN. Fluorescence Spectroscopy of Dyes in Solution. Available at: [Link]
-
BSU Sites. (2023). Chasing Rainbows: The Colorful World of Solvatochromism. Available at: [Link]
-
PMC - NIH. (2020). Effects of alkanolamine solvents on the aggregation states of reactive dyes in concentrated solutions and the properties of the solutions. Available at: [Link]
-
PMC - NIH. Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions. Available at: [Link]
-
ACS Publications. (2015). Synthesis and Solvatochromism of Substituted 4-(Nitrostyryl)phenolate Dyes. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. Spectra of reactive blue dye as function of voltage at 5 min. Available at: [Link]
-
PMC - NIH. (2022). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Available at: [Link]
-
Société Chimique de France. Solvatochromic fluorescent dyes as universal tools for biological research. Available at: [Link]
-
Science Publications. Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. Available at: [Link]
-
MDPI. Role of pH on Nanostructured SERS Active Substrates for Detection of Organic Dyes. Available at: [Link]
-
ResearchGate. Effect of reactive dyeing pH on color strength of dyed cotton fabric:. Available at: [Link]
-
U.S. Food & Drug Administration. REACTIVE BLUE 247. Available at: [Link]
-
PubMed. Cascade Blue Derivatives: Water Soluble, Reactive, Blue Emission Dyes Evaluated as Fluorescent Labels and Tracers. Available at: [Link]
-
FluoroFinder. Dye Directory. Available at: [Link]
-
PMC - NIH. (2019). Effect of dye bath pH in dyeing of cotton knitted fabric with reactive dye (Remazol Yellow RR) in exhaust method: impact on color strength, chromatic values and fastness properties. Available at: [Link]
-
ACS Publications. (2025). Effect of Dye Aggregation on the Sorption Behavior of Anionic Dyes onto Cationized Cellulose Fibers. Langmuir. Available at: [Link]
-
The Royal Society of Chemistry. Multi-dyes@MOF composite boosts highly efficient photodegradation of ultra-stubborn dye of reactive blue 21 under visible-light. Available at: [Link]
Sources
- 1. Buy Reactive Blue 247 | 109561-07-1 [smolecule.com]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. Reactive Blue 247 | 109561-07-1 | Benchchem [benchchem.com]
- 4. Reactive Blue 247 | C26H26N2O6 | CID 72941647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Scholars Crossing - Liberty University Research Week: Assessing the Fluorescent Properties of Anthraquinone-Based Dyes [digitalcommons.liberty.edu]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. ikm.org.my [ikm.org.my]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. news.umich.edu [news.umich.edu]
